molecular formula C12H15ClN2OS B2380721 1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride CAS No. 1431963-17-5

1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride

Cat. No.: B2380721
CAS No.: 1431963-17-5
M. Wt: 270.78
InChI Key: VKQMYFTYRDCFKS-UHFFFAOYSA-N
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Description

The compound 1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride (CAS: 1803597-67-2) is a heterocyclic organic molecule featuring a thiazole core substituted with a dimethylpyrrole moiety and an acetyl group, further stabilized as a hydrochloride salt. Its molecular structure combines aromatic (pyrrole) and semi-polar (thiazole) systems, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

1-[2-(1,5-dimethylpyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-7-5-6-10(14(7)4)12-13-8(2)11(16-12)9(3)15;/h5-6H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQMYFTYRDCFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C2=NC(=C(S2)C(=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of 1,5-dimethylpyrrole with a thiazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole Derivatives with Varied Substituents

  • 1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)-ethanone (C₉H₁₂N₂OS, MW: 196.27 g/mol, CAS: N/A): This analog replaces the dimethylpyrrole group with a cyclopropylamino substituent. However, the absence of a pyrrole ring reduces aromatic π-π stacking interactions, possibly altering solubility and reactivity .
  • 4-Methyl-1,3-thiazol-5-yl Derivatives in Medicinal Chemistry :
    A patent application (Example 204) describes a complex molecule incorporating a 4-methylthiazole group linked to a pyrazolyl and piperidine system. While structurally distinct, this highlights the prevalence of 4-methylthiazole moieties in drug design, often utilized for their metabolic stability and hydrogen-bonding capabilities .

Pyrrole-Based Analogs

  • 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one (C₈H₁₁NO, MW: 137.17 g/mol, CAS: 1500-93-2): A simpler analog lacking the thiazole ring, this compound’s acetylated pyrrole structure is less polar and may exhibit lower aqueous solubility than the target hydrochloride salt.

Pyrazole Derivatives

  • 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (C₁₁H₁₀N₂O₂, MW: 202.21 g/mol):
    Replacing thiazole with a pyrazole ring increases aromaticity and introduces a hydroxyl group, enhancing hydrogen-bonding capacity. Analytical data (Calcd: C, 65.34%; H, 4.98%; N, 13.85%) aligns with its polar nature, contrasting with the target compound’s higher nitrogen and sulfur content, which may improve metal coordination or enzyme inhibition .

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Hydrochloride) C₁₁H₁₅ClN₂OS 274.77* Thiazole-pyrrole hybrid; hydrochloride salt enhances solubility
1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)-ethanone C₉H₁₂N₂OS 196.27 Cyclopropylamino substituent; lower molecular weight
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one C₈H₁₁NO 137.17 Acetylated pyrrole; neutral, lipophilic
Pyrazole Derivative (4) C₁₁H₁₀N₂O₂ 202.21 Hydroxyl group; high nitrogen content

*Calculated based on C₁₁H₁₄N₂OS (MW: 238.31) + HCl (36.46).

  • Synthetic Routes :
    The target compound’s synthesis likely involves Hantzsch thiazole formation or acetylation of preformed heterocycles, akin to methods described for pyrazole derivatives (e.g., acetyl chloride reactions under anhydrous conditions) . The discontinued status may reflect challenges in purifying the hydrochloride salt or scalability issues .

Functional Implications and Discontinuation Analysis

  • Solubility and Bioavailability: The hydrochloride salt form improves aqueous solubility relative to neutral analogs like 1-(3,5-dimethylpyrrol-2-yl)ethanone.
  • Stability :
    Thiazole rings are generally stable under physiological conditions, but the dimethylpyrrole’s susceptibility to oxidative degradation could contribute to the compound’s discontinuation .
  • Biological Relevance: Thiazole and pyrrole motifs are common in antimicrobial and kinase inhibitors.

Biological Activity

1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride (CAS No. 938006-82-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₄N₂OS
  • Molecular Weight : 234.32 g/mol
  • CAS Number : 938006-82-7

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone have shown effectiveness against various bacterial strains. For instance, thiazole-containing compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, demonstrating promising results in inhibiting bacterial growth .

Anticancer Properties

The anticancer potential of thiazole derivatives has been documented in multiple studies. One study highlighted the cytotoxic effects of thiazole-based compounds on cancer cell lines like Jurkat and HT-29. The presence of specific substituents on the thiazole ring was found to enhance the cytotoxic activity significantly . Furthermore, molecular dynamics simulations have suggested that these compounds interact with cancer-related proteins through hydrophobic contacts, indicating a potential mechanism for their anticancer effects .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Certain analogues have shown significant anticonvulsant activity in animal models, suggesting that modifications to the thiazole structure can lead to enhanced efficacy against seizures .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several thiazole derivatives, including those structurally similar to the compound . The study utilized a broth microdilution method to evaluate Minimum Inhibitory Concentrations (MICs) against a panel of pathogens. Results indicated that certain derivatives exhibited MIC values as low as 16 µg/mL against resistant strains of C. auris and A. fumigatus, showcasing their potential as therapeutic agents against multidrug-resistant infections .

Study 2: Anticancer Activity

In another study focused on anticancer activity, various thiazole analogues were tested for cytotoxicity in human lung cancer cell lines (A549). Results revealed that some compounds exhibited IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Data Table: Summary of Biological Activities

Activity Tested Compounds Results
AntimicrobialThiazole derivativesEffective against S. aureus, MIC ≤ 16 µg/mL
AnticancerThiazole analoguesIC₅₀ < Doxorubicin in A549 cell line
AnticonvulsantThiazole-based compoundsSignificant anticonvulsant effects observed

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